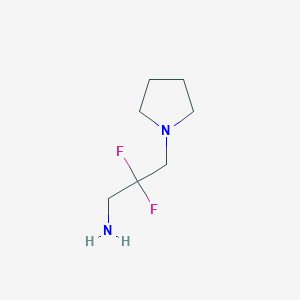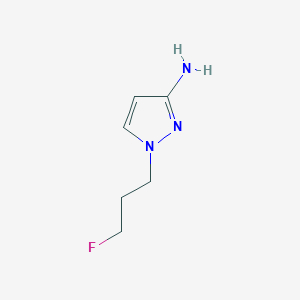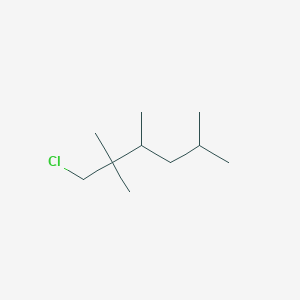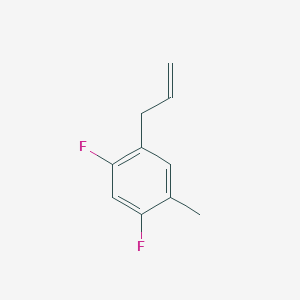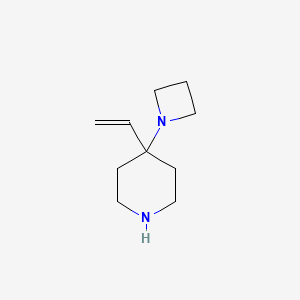![molecular formula C11H15N3O B13175384 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175384.png)
2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopentyl(methyl)amino group and an aldehyde group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves the reaction of cyclopentylamine with a pyrimidine derivative. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting from acyclic precursors such as benzylidene acetones and ammonium thiocyanates, the pyrimidine ring is formed through a series of reactions including ring closure, aromatization, and S-methylation.
Substitution Reaction: The pyrimidine derivative is then reacted with cyclopentylamine under suitable conditions to introduce the cyclopentyl(methyl)amino group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carboxylic acid.
Reduction: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antitrypanosomal and antiplasmodial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the structure-activity relationships of pyrimidine derivatives and their biological activities.
Mecanismo De Acción
The mechanism of action of 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, it may inhibit key enzymes or pathways essential for the survival of the Trypanosoma species . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities, such as antitrypanosomal and antiplasmodial effects.
Cyclopentylamine Derivatives: Compounds with a cyclopentylamine moiety also show similar reactivity and can be used in the synthesis of various heterocyclic compounds.
Uniqueness: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde is unique due to the specific combination of the cyclopentyl(methyl)amino group and the aldehyde group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
2-[cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-14(10-4-2-3-5-10)11-12-6-9(8-15)7-13-11/h6-8,10H,2-5H2,1H3 |
Clave InChI |
STBLNXNKCDEJCX-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCC1)C2=NC=C(C=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



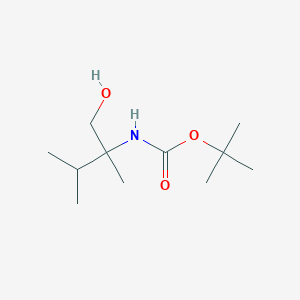
![5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13175323.png)
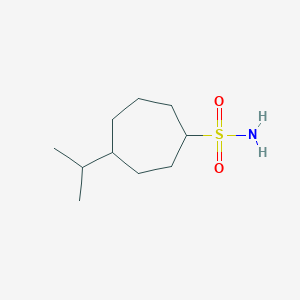
![6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13175347.png)
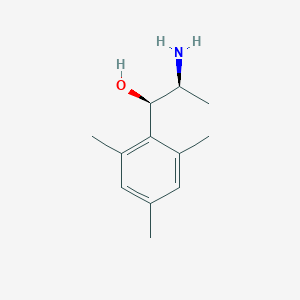
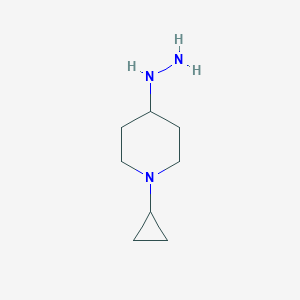
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13175373.png)
![5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175383.png)
